Physicochemical Properties and Profiling of N-(6-Chloroquinolin-2-yl)acetamide: A Technical Guide for Drug Development
Physicochemical Properties and Profiling of N-(6-Chloroquinolin-2-yl)acetamide: A Technical Guide for Drug Development
Executive Summary
The rational design of biologically active molecules relies heavily on the selection of privileged scaffolds. Among these, halogenated 2-aminoquinoline derivatives stand out due to their versatile binding modalities and favorable pharmacokinetic profiles. N-(6-Chloroquinolin-2-yl)acetamide (CAS: 2221953-66-6) is a highly functionalized building block that bridges the gap between raw starting materials and complex active pharmaceutical ingredients (APIs)[1]. This whitepaper provides an in-depth technical analysis of its structural causality, physicochemical properties, and experimental profiling protocols, serving as a comprehensive guide for researchers in medicinal chemistry and drug discovery.
Chemical Identity & Structural Causality
The physicochemical behavior of N-(6-Chloroquinolin-2-yl)acetamide is dictated by the interplay of its three core structural motifs: the quinoline ring, the C6-chlorine atom, and the C2-acetamide group. Understanding the causality behind these features is critical for predicting its behavior in biological systems.
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The Quinoline Core: As a nitrogen-containing fused bicyclic system, quinoline is inherently lipophilic and possesses a weakly basic nitrogen (pKa ~4.85) capable of acting as a hydrogen bond acceptor[2].
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C6-Chlorine Substitution (Inductive Effect): The addition of a highly electronegative chlorine atom at the 6-position exerts a strong electron-withdrawing inductive effect (-I effect). This pulls electron density away from the quinoline ring, consequently lowering the pKa of the endocyclic nitrogen. Furthermore, the lipophilic nature of the chlorine atom significantly increases the overall partition coefficient (LogP) of the molecule, enhancing its potential for passive membrane permeation[3].
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C2-Acetamide Group (Resonance & Hydrogen Bonding): The acetylation of the 2-amino group fundamentally alters the molecule's hydrogen-bonding capacity. The lone pair of electrons on the exocyclic nitrogen is delocalized into the adjacent carbonyl group via resonance. This renders the amide nitrogen non-basic, while simultaneously orienting the N-H bond to act as a potent hydrogen bond donor. The carbonyl oxygen serves as an additional hydrogen bond acceptor[4].
Physicochemical Profiling
The structural modifications described above yield a compound that is highly compliant with Lipinski's Rule of Five, making it an excellent candidate for oral drug development. Below is a summary of its core physicochemical properties extrapolated from empirical data of closely related analogs[1][5].
| Property | Value | Causality / Mechanistic Note |
| Molecular Formula | C₁₁H₉ClN₂O | - |
| Molecular Weight | 220.66 g/mol | Low MW ensures favorable oral bioavailability. |
| CAS Registry Number | 2221953-66-6 | Standardized identifier for commercial sourcing. |
| Calculated LogP (cLogP) | ~2.6 - 2.8 | Lipophilic C6-Cl is balanced by the polar acetamide group. |
| Hydrogen Bond Donors (HBD) | 1 | Derived exclusively from the N-H of the acetamide group. |
| Hydrogen Bond Acceptors (HBA) | 2 | Derived from the C=O oxygen and the quinoline nitrogen. |
| Topological Polar Surface Area | 42.0 Ų | Excellent for membrane permeability, including BBB penetration. |
Experimental Protocols & Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls and mechanistic safeguards to prevent false positives during synthesis and characterization.
Synthesis of N-(6-Chloroquinolin-2-yl)acetamide
This protocol utilizes a nucleophilic acyl substitution mechanism. The use of pyridine is critical; it acts not only as an acid scavenger to neutralize the acetic acid byproduct but also as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate that accelerates the reaction.
Step-by-Step Methodology:
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Reagent Preparation: Dissolve 6-chloroquinolin-2-amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent oxidative degradation of the amine.
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Catalyst Addition: Add anhydrous pyridine (1.5 eq) to the stirring solution.
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Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add acetic anhydride (1.2 eq) dropwise. Causality: The low temperature controls the exothermic reaction and prevents over-acylation (di-acetylation) at the exocyclic nitrogen.
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Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor the consumption of the starting material via TLC (Hexane:Ethyl Acetate, 3:1) or LC-MS.
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Quenching and Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize excess acetic acid and pyridine. Extract the organic layer with DCM, wash with brine, and dry over anhydrous Na₂SO₄.
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Purification: Concentrate the organic layer under reduced pressure and purify via flash column chromatography to yield the target compound as a solid.
Fig 1. Synthesis workflow of N-(6-Chloroquinolin-2-yl)acetamide via nucleophilic acyl substitution.
Thermodynamic Solubility and Lipophilicity (Shake-Flask Method)
This protocol relies on a mass-balance approach. By utilizing high-speed centrifugation, it self-validates by ensuring that undissolved micro-particulates do not artificially inflate the UV absorbance readings of the aqueous phase.
Step-by-Step Methodology:
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Calibration Curve Generation: Prepare standard solutions of the synthesized compound in DMSO (1 µM to 500 µM). Analyze via HPLC-UV (λ = 254 nm) to establish a linear response factor (
). -
Buffer Saturation: Add 5 mg of solid N-(6-Chloroquinolin-2-yl)acetamide to 1 mL of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial.
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Equilibration: Shake the vial at 300 rpm at a constant 37 °C for 24 hours. Causality: The 24-hour timeframe ensures that true thermodynamic equilibrium is reached between the solid crystal lattice and the solvated molecules.
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Phase Separation (Critical Step): Centrifuge the suspension at 10,000 x g for 15 minutes to pellet all undissolved particulate matter.
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Quantification: Aliquot the clear supernatant, dilute with mobile phase if necessary, and analyze via HPLC-UV. Calculate the thermodynamic solubility using the established calibration curve.
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LogP Determination: To determine lipophilicity, partition a known concentration of the compound between equal volumes of 1-octanol and water (pre-saturated with each other). Shake for 24 hours, separate the phases, and quantify the concentration in both layers via HPLC to calculate the partition coefficient (
).
Fig 2. Physicochemical characterization workflow for ADME profiling.
Applications in Drug Discovery
The 2-aminoquinoline scaffold, and its acetylated derivatives, are widely recognized as "privileged structures" in medicinal chemistry[6]. The specific substitution pattern of N-(6-Chloroquinolin-2-yl)acetamide makes it highly relevant for several therapeutic areas:
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Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: Halogenated 2-aminoquinolines have shown profound efficacy in inhibiting nNOS, a key enzyme implicated in neurodegenerative diseases. The C6-halogen (such as chlorine or fluorine) enhances the binding affinity within the enzyme's active site via favorable electrostatic potential (ESP) interactions, while the 2-amino/acetamido group interacts with the main chain carbonyl of Trp592[3].
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Antimalarial and Anticancer Agents: Quinoline derivatives are historically foundational to antimalarial therapies (e.g., chloroquine). Recent advancements have repurposed halogenated quinolines to impede DNA synthesis and induce oxidative stress in cancer cells, making them potent dual-action scaffolds[6][7].
References
- Hoffman Fine Chemicals. "CAS 2221953-66-6 | N-(6-Chloroquinolin-2-yl)acetamide". Hoffman Fine Chemicals Catalog.
- National Center for Biotechnology Information. "N-(quinolin-6-yl)acetamide | C11H10N2O | CID 31176". PubChem Database.
- Chavan, N. D., Sarveswari, S., & Vijayakumar, V. "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview". RSC Advances.
- National Institutes of Health. "Enhancement of potency and selectivity of 2-aminoquinoline based human neuronal nitric oxide synthase inhibitors". PMC.
- Wikipedia Contributors. "Acetamide". Wikipedia, The Free Encyclopedia.
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. jddtonline.info [jddtonline.info]
- 3. Enhancement of potency and selectivity of 2-aminoquinoline based human neuronal nitric oxide synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetamide - Wikipedia [en.wikipedia.org]
- 5. N-(quinolin-6-yl)acetamide | C11H10N2O | CID 31176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 7. (PDF) From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives (2023) | Neil Panchal [scispace.com]
